molecular formula C6H4Cl2N2O2 B1593324 Methyl 4,6-dichloropyrimidine-5-carboxylate CAS No. 87600-71-3

Methyl 4,6-dichloropyrimidine-5-carboxylate

Cat. No.: B1593324
CAS No.: 87600-71-3
M. Wt: 207.01 g/mol
InChI Key: XPIOIPGYUJMJKX-UHFFFAOYSA-N
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Description

“Methyl 4,6-dichloropyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 87600-71-3 . It has a molecular weight of 207.02 and its linear formula is C6H4Cl2N2O2 .


Synthesis Analysis

A preparation method of 4,6-dichloropyrimidine involves the use of 112 grams of 4,6-dihydroxy-pyrimidine, 400 grams of ethylene dichloride, and 1.5 grams of boric acid. The mixture is stirred and slowly warmed up to backflow, then sulfur oxychlorides are added at an average rate .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H4Cl2N2O2 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance that should be stored in an inert atmosphere, preferably in a freezer, under -20°C . The compound has a molecular weight of 207.01 .

Scientific Research Applications

Interaction with Glycine Esters

  • Study and Results: The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate was investigated under various reaction conditions. The reaction led to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products: pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These derivatives have been confirmed by NMR-spectroscopy, chromatography mass-spectrometry, and elemental analysis. The study suggests potential in synthesizing biologically active compounds from these derivatives (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Synthesis of Condensed Azines

  • Research and Findings: The reaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate led to the synthesis of pyrido[2,3-d]pyrimidine. This compound was further reacted with ethyl 3,3-diaminoacrylate to yield a pyrimido[4,5,6-de][1,6]naphthyridine derivative, confirmed by XRD analysis. This research opens avenues for the synthesis of novel condensed azines (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

Fungicidal Properties

  • Study and Outcomes: A research focused on synthesizing methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors for 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. These compounds showed promising fungicidal properties, demonstrating their potential in agricultural applications (Tumkevičius, Urbonas, & Vainilavicius, 2013).

Antimicrobial Activity

  • Research Insight: A study synthesized a series of tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids, exhibiting significant antibacterial and antifungal activity. This research highlights the potential of Methyl 4,6-dichloropyrimidine-5-carboxylate derivatives in developing new antimicrobial agents (Shastri, 2019).

Synthesis of Novel Derivatives

  • Study and Implications: A research paper detailed the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines using 4,6-dichloropyrimidine-5-carbaldehyde. This study suggests potential uses of these compounds in medicinal chemistry due to their unique structural properties (Zinchenko, Muzychka, Biletskii, & Smolii, 2017).

Synthesis of Pyrimidine Derivatives

Safety and Hazards

“Methyl 4,6-dichloropyrimidine-5-carboxylate” has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Properties

IUPAC Name

methyl 4,6-dichloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)3-4(7)9-2-10-5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIOIPGYUJMJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647576
Record name Methyl 4,6-dichloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87600-71-3
Record name Methyl 4,6-dichloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,6-dichloropyrimidine-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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